molecular formula C18H19N7OS B12137181 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone

2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone

Cat. No.: B12137181
M. Wt: 381.5 g/mol
InChI Key: BFQGUKQXBIQNON-UHFFFAOYSA-N
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Description

2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone is a complex organic compound that features a tetrazole ring, a piperazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized by reacting phenyl isothiocyanate with sodium azide to form 1-phenyl-1H-tetrazole-5-thiol . This intermediate is then reacted with an appropriate alkylating agent to introduce the sulfanyl group.

The piperazine and pyridine rings are introduced through subsequent reactions, often involving nucleophilic substitution and coupling reactions. The final step usually involves the condensation of the tetrazole derivative with the piperazine-pyridine moiety under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the piperazine or pyridine rings.

Scientific Research Applications

2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The piperazine and pyridine rings can enhance binding affinity and selectivity towards specific biological targets, such as neurotransmitter receptors or ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone lies in its combination of the tetrazole, piperazine, and pyridine rings, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H19N7OS

Molecular Weight

381.5 g/mol

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C18H19N7OS/c26-17(24-12-10-23(11-13-24)16-8-4-5-9-19-16)14-27-18-20-21-22-25(18)15-6-2-1-3-7-15/h1-9H,10-14H2

InChI Key

BFQGUKQXBIQNON-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CSC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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